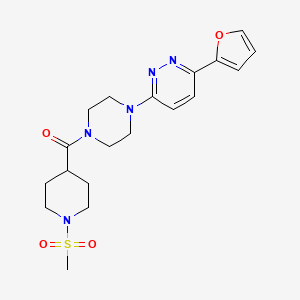

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S/c1-29(26,27)24-8-6-15(7-9-24)19(25)23-12-10-22(11-13-23)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOXYOAFMBMCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , also known by its chemical formula and CAS number 1203201-94-8, has emerged as a significant candidate in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structure of the compound features a furan ring, a pyridazinone core, and piperazine moieties, which contribute to its biological activity. The molecular weight is approximately 392.43 g/mol, and it possesses a unique combination of functional groups that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms. This is facilitated by hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : It interacts with various receptor sites, influencing signal transduction pathways essential for cellular responses.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

These results suggest that the compound may induce apoptosis in cancer cells via the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

The mechanism behind its antimicrobial action involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Study on Anticancer Effects

A recent study focused on the compound's effects on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspases 3 and 9 .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results showed that at an MIC of 8 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. The structure comprises a furan ring, pyridazine moiety, and piperazine linkages, which are significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds often exhibit anticancer properties. The incorporation of furan and piperazine structures may enhance the compound's ability to inhibit tumor growth by interacting with specific biological targets involved in cancer progression. For instance, studies on similar compounds have shown that modifications in the piperazine ring can lead to improved selectivity and potency against various cancer cell lines .

Antimicrobial Properties

Compounds containing furan and piperazine motifs have been investigated for their antimicrobial activity. The unique structural features of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies suggest that the compound may disrupt microbial cell membranes or inhibit essential enzymes .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties, which could position this compound as a candidate for treating neurological disorders such as anxiety and depression. Research into similar piperazine-based compounds has shown promise in modulating neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects .

Structure-Activity Relationships

Understanding the SAR is crucial for enhancing the efficacy of this compound. Variations in substituents on the furan or piperazine rings can significantly influence biological activity. For example, introducing electron-withdrawing groups may enhance binding affinity to target proteins involved in disease mechanisms .

Case Studies and Experimental Findings

Several studies have explored related compounds with similar structures:

| Compound | Activity | Reference |

|---|---|---|

| 4-(6-amino-pyridazin) derivatives | Anticancer | |

| Piperazine derivatives | Neuroactive | |

| Furan-containing compounds | Antimicrobial |

These studies highlight the importance of structural modifications in developing effective therapeutic agents.

Comparison with Similar Compounds

Methodological Considerations in Similarity Analysis

- Limitations of Fingerprinting : Activity cliffs (structurally similar compounds with divergent activities) may arise despite high Tanimoto scores, emphasizing the need for hybrid virtual screening approaches .

- Data Gaps : Experimental validation of the target compound’s CMC (critical micelle concentration) and solubility, as seen in quaternary ammonium compounds , would strengthen comparisons.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of piperazine-based heterocycles typically involves coupling reactions under inert atmospheres. For example, intermediates like furan-2-yl pyridazines may be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction optimization includes varying solvents (e.g., dichloromethane or DMF), temperature (40–80°C), and catalysts (e.g., Pd(PPh₃)₄). Post-synthesis purification via column chromatography or recrystallization improves yield, as demonstrated in piperazinylalkyl derivative syntheses .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodology :

- HPLC with UV/Vis detection : Use reference standards (e.g., MM0421.02) to quantify impurities and validate retention times .

- NMR spectroscopy : ¹H/¹³C NMR confirms structural motifs (e.g., piperazine ring protons at δ 2.5–3.5 ppm, furan resonances at δ 6.3–7.4 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should hazardous intermediates be managed during synthesis?

- Methodology :

- Safety protocols : Use fume hoods, PPE (gloves, lab coats), and explosion-proof equipment when handling volatile solvents (e.g., CH₂Cl₂) or sulfonating agents .

- Waste disposal : Neutralize reactive intermediates (e.g., methylsulfonyl derivatives) with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. What computational strategies predict biological activity and target interactions?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., tuberculosis enzymes). Docking scores (e.g., ΔG = −7.36 kcal/mol) correlate with inhibitory potency .

- QSAR models : Develop regression models using descriptors like logP and polar surface area to predict activity trends. For example, furan-substituted pyridazines show enhanced lipophilicity, improving membrane permeability .

Q. How can discrepancies between predicted and observed SAR data be resolved?

- Methodology :

- Experimental validation : Re-test compounds with anomalous QSAR predictions (e.g., derivatives with ΔpIC₅₀ > 0.2) using standardized assays (e.g., MIC against M. tuberculosis H37Rv) .

- Descriptor refinement : Incorporate steric/electronic parameters (e.g., Hammett constants) to improve model accuracy .

Q. What crystallographic methods determine the 3D conformation of this compound?

- Methodology :

- X-ray diffraction : Grow single crystals via slow evaporation (e.g., in ethanol/water). Resolve structures using SHELX-97, identifying key torsional angles (e.g., dihedral angles between pyridazine and piperazine rings) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.